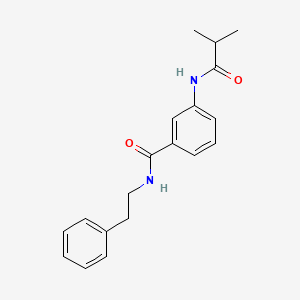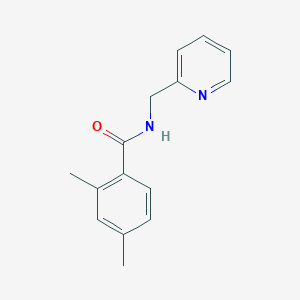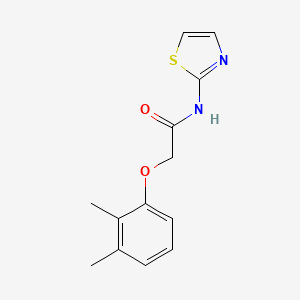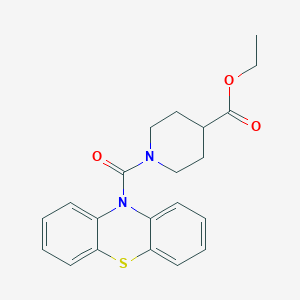
N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide, also known as ENPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ENPA belongs to the class of acrylamide derivatives and has been shown to possess a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to possess anti-microbial properties and has been used in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized on a large scale. It has been extensively studied for its potential applications in scientific research and has been shown to possess a wide range of biological activities. However, N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide also has some limitations. It is a synthetic compound and may not accurately reflect the biological activity of natural compounds. In addition, the mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood, which may limit its potential applications in scientific research.
Orientations Futures
There are several future directions for the study of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide. Further research is needed to fully understand the mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide and its potential applications in scientific research. N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, and further research is needed to explore its potential use in the development of new drugs and therapies for various diseases. In addition, N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide may have potential applications in the development of new antibiotics, and further research is needed to explore this potential.
Méthodes De Synthèse
The synthesis of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 2-ethyl-6-methylphenylamine with acryloyl chloride in the presence of a base. The resulting product is then further reacted with 4-nitrophenylhydrazine to form N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide. The synthesis of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide is a relatively simple process and can be carried out on a large scale.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been used in the development of new drugs and therapies for various diseases, including cancer and inflammation.
Propriétés
IUPAC Name |
(E)-N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-15-6-4-5-13(2)18(15)19-17(21)12-9-14-7-10-16(11-8-14)20(22)23/h4-12H,3H2,1-2H3,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRJGRJSTGIFLH-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5794376.png)



![N'-[(3,4-diethoxybenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5794410.png)
![N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5794418.png)

![4-[(2,3-dimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5794437.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5794441.png)


![5,5-bis(hydroxymethyl)-2,3-morpholinedione 3-[(4-methylphenyl)hydrazone]](/img/structure/B5794465.png)

![1-ethyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5794474.png)